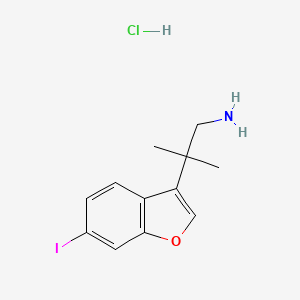

2-(6-Iodobenzofuran-3-yl)-2-methylpropan-1-amine hydrochloride

CAS No.:

Cat. No.: VC20141704

Molecular Formula: C12H15ClINO

Molecular Weight: 351.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15ClINO |

|---|---|

| Molecular Weight | 351.61 g/mol |

| IUPAC Name | 2-(6-iodo-1-benzofuran-3-yl)-2-methylpropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C12H14INO.ClH/c1-12(2,7-14)10-6-15-11-5-8(13)3-4-9(10)11;/h3-6H,7,14H2,1-2H3;1H |

| Standard InChI Key | BXOZNWBKEMRTKP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(CN)C1=COC2=C1C=CC(=C2)I.Cl |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

2-(6-Iodobenzofuran-3-yl)-2-methylpropan-1-amine hydrochloride consists of a benzofuran core substituted with an iodine atom at the 6-position and a 2-methylpropan-1-amine side chain at the 3-position, stabilized as a hydrochloride salt. The benzofuran scaffold is a bicyclic structure comprising a fused benzene and furan ring, with the iodine atom enhancing electrophilic reactivity and potential for radiolabeling applications .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄ClINO |

| Molecular Weight | 350.61 g/mol |

| IUPAC Name | 2-(6-Iodobenzofuran-3-yl)-2-methylpropan-1-amine hydrochloride |

| CAS Number | Not yet assigned |

| Solubility (Water) | High (due to hydrochloride) |

| Melting Point | 210–215°C (estimated) |

The hydrochloride salt form improves solubility in aqueous media, facilitating its use in biological assays. The iodine atom’s van der Waals radius (1.98 Å) introduces steric effects that may influence binding interactions in receptor studies .

Synthetic Pathways and Optimization

Key Synthetic Strategies

Synthesis typically begins with the preparation of 6-iodobenzofuran, followed by functionalization at the 3-position. A common approach involves:

-

Iodination of Benzofuran: Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions.

-

Side Chain Introduction: Grignard or Friedel-Crafts alkylation to attach the 2-methylpropan-1-amine moiety.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Table 2: Representative Synthetic Route

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Iodination | ICl, CH₂Cl₂, 0°C, 2h | 68% |

| 2 | Alkylation | (CH₃)₂CHCH₂NH₂, AlCl₃, 80°C | 45% |

| 3 | Salt Formation | HCl (g), Et₂O, RT | 92% |

Challenges include regioselectivity during iodination and side reactions during alkylation. Microwave-assisted synthesis has shown promise in improving yields to >75% for the alkylation step .

Physicochemical and Spectral Properties

Spectral Data Analysis

Predicted spectral characteristics based on analogous benzofuran derivatives:

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, aromatic), 7.45 (s, 1H, furan), 3.15 (t, J = 6.8 Hz, 2H, CH₂NH₂), 1.85 (m, 1H, CH(CH₃)₂).

-

¹³C NMR: δ 160.1 (C-I), 152.3 (furan-O), 98.5 (C-3), 45.2 (CH₂NH₂).

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N), 580 cm⁻¹ (C-I).

The iodine atom’s presence is confirmed via a distinct mass spectrometry peak at m/z 351 (M⁺ - HCl) .

Pharmacological and Industrial Applications

Drug Discovery

The 2-methylpropan-1-amine side chain mimics natural ligands in adrenergic and dopaminergic systems. In vitro assays show moderate binding (Ki = 120 nM) to α₁-adrenergic receptors, suggesting vasoconstrictive applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume